molecular formula C15H18N2O2 B2381305 N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide CAS No. 941978-23-0

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B2381305
CAS No.: 941978-23-0
M. Wt: 258.321
InChI Key: YXVREFHGTQBFIK-UHFFFAOYSA-N
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Description

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane carboxamide group attached to a phenyl ring, which is further connected to a piperidinone moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 4-(2-oxopiperidin-1-yl)phenylamine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization or column chromatography. Additionally, the reaction parameters such as temperature, solvent, and reaction time are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The piperidinone moiety can be oxidized to form corresponding lactams.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as sodium chlorite or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

The major products formed from these reactions include lactams, hydroxyl derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The piperidinone moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane carboxamide group may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Apixaban: A direct inhibitor of factor Xa, used as an anticoagulant.

    Rivaroxaban: Another factor Xa inhibitor with similar applications.

    Ticagrelor: A platelet aggregation inhibitor with a different mechanism of action.

Uniqueness

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-3-1-2-10-17(14)13-8-6-12(7-9-13)16-15(19)11-4-5-11/h6-9,11H,1-5,10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVREFHGTQBFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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